4-(Morpholine-4-carbonyl)benzaldehyde
Overview
Description
4-(Morpholine-4-carbonyl)benzaldehyde is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is characterized by the presence of a morpholine ring attached to a benzaldehyde moiety through a carbonyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
4-(Morpholine-4-carbonyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 4-bromobenzaldehyde in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(Morpholine-4-carbonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(Morpholine-4-carbonyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-carbonyl)benzaldehyde involves its interaction with specific molecular targets. The carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4-(Morpholine-4-carbonyl)benzaldehyde can be compared with other similar compounds, such as:
4-(Morpholine-4-carbonyl)phenol: This compound has a phenol group instead of a benzaldehyde moiety, which can affect its reactivity and biological activity.
4-(Morpholine-4-carbonyl)aniline: The presence of an aniline group can influence the compound’s electronic properties and its interactions with biological targets.
4-(Morpholine-4-carbonyl)benzoic acid: This compound has a carboxylic acid group, which can alter its solubility and reactivity compared to this compound.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of the morpholine-4-carbonyl functional group in chemical research and industry.
Properties
IUPAC Name |
4-(morpholine-4-carbonyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-9-10-1-3-11(4-2-10)12(15)13-5-7-16-8-6-13/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDVJQSVTBHGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608830 | |
Record name | 4-(Morpholine-4-carbonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58287-80-2 | |
Record name | 4-(Morpholine-4-carbonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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